

Spectroscopic Analysis of Chlorotoluron-d6: A Technical Guide

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Compound of Interest

Compound Name: Chlorotoluron-d6

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for the deuterated herbicide **Chlorotoluron-d6**, with a focus on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document outlines typical experimental protocols and data presentation formats essential for researchers in analytical chemistry, environmental science, and drug metabolism studies.

Introduction to Chlorotoluron-d6

Chlorotoluron-d6 is the deuterium-labeled version of Chlorotoluron, a widely used phenylurea herbicide. The incorporation of six deuterium atoms on the N,N-dimethyl group makes it an ideal internal standard for quantitative analysis in various analytical methods, particularly in chromatography-mass spectrometry based assays. Its basic properties are summarized below.

Property	Value	Source
Chemical Name	3-(3-chloro-4-methylphenyl)-1,1-bis(trideuteriomethyl)urea	[1][2]
Molecular Formula	C ₁₀ H ₇ D ₆ ClN ₂ O	[3][4]
CAS Number	1219803-48-1	[1]
Molecular Weight	218.71 g/mol	
Non-deuterated MW	212.67 g/mol	

Spectroscopic Data

The definitive NMR and MS data for a specific lot of **Chlorotoluron-d6** is provided in its Certificate of Analysis (CoA), which can be obtained from the supplier. For reference, the spectroscopic data for the non-deuterated form, Chlorotoluron, is presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The following tables outline the expected chemical shifts for Chlorotoluron. The corresponding spectra for **Chlorotoluron-d6** would show the absence of the N,N-dimethyl proton signal and a different splitting pattern in the ¹³C NMR for the deuterated carbons.

¹H NMR Data for Chlorotoluron (Reference)

Chemical Shift (ppm)	Multiplicity	Assignment
Data not available in search results	Aromatic Protons	
Data not available in search results	Methyl Proton (on ring)	
Data not available in search results	N,N-dimethyl Protons	

¹³C NMR Data for Chlorotoluron (Reference)

Chemical Shift (ppm)	Assignment
Data not available in search results	Aromatic Carbons
Data not available in search results	Methyl Carbon (on ring)
Data not available in search results	N,N-dimethyl Carbons

Note: Specific chemical shift values are dependent on the solvent and instrument parameters and should be referenced from the Certificate of Analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its identity and isotopic labeling.

Mass Spectrometry Data for Chlorotoluron (Reference)

m/z	Interpretation
212	Molecular Ion [M] ⁺
Data not available in search results	Fragment Ions

For **Chlorotoluron-d6**, the molecular ion peak would be expected at m/z 218.

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR and MS data for a chemical standard like **Chlorotoluron-d6**.

NMR Spectroscopy Protocol

- **Sample Preparation:** Dissolve an accurately weighed sample of **Chlorotoluron-d6** in a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, or Acetonitrile-d₃). The concentration should be appropriate for the instrument's sensitivity, typically in the range of 5-25 mg/mL.

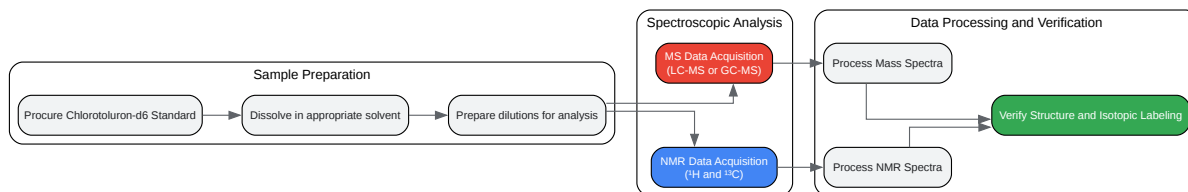
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- Data Acquisition:
 - Acquire a ^1H NMR spectrum to confirm the absence of the N,N-dimethyl signal and to observe the aromatic and methyl proton signals.
 - Acquire a ^{13}C NMR spectrum to identify all carbon atoms in the molecule.
 - Standard acquisition parameters for temperature, pulse sequence, and relaxation delays should be used.

Mass Spectrometry Protocol

- Sample Preparation: Prepare a dilute solution of **Chlorotoluron-d6** in a solvent compatible with the ionization source (e.g., acetonitrile or methanol).
- Instrumentation: Employ a mass spectrometer, such as a Gas Chromatograph-Mass Spectrometer (GC-MS) or a Liquid Chromatograph-Mass Spectrometer (LC-MS).
- Data Acquisition:
 - For GC-MS, use an appropriate temperature program for the GC to ensure proper elution of the compound.
 - For LC-MS, use a suitable mobile phase and gradient to achieve good chromatographic separation.
 - Acquire the mass spectrum in a positive ion mode, scanning a mass range that includes the expected molecular ion (m/z 218).

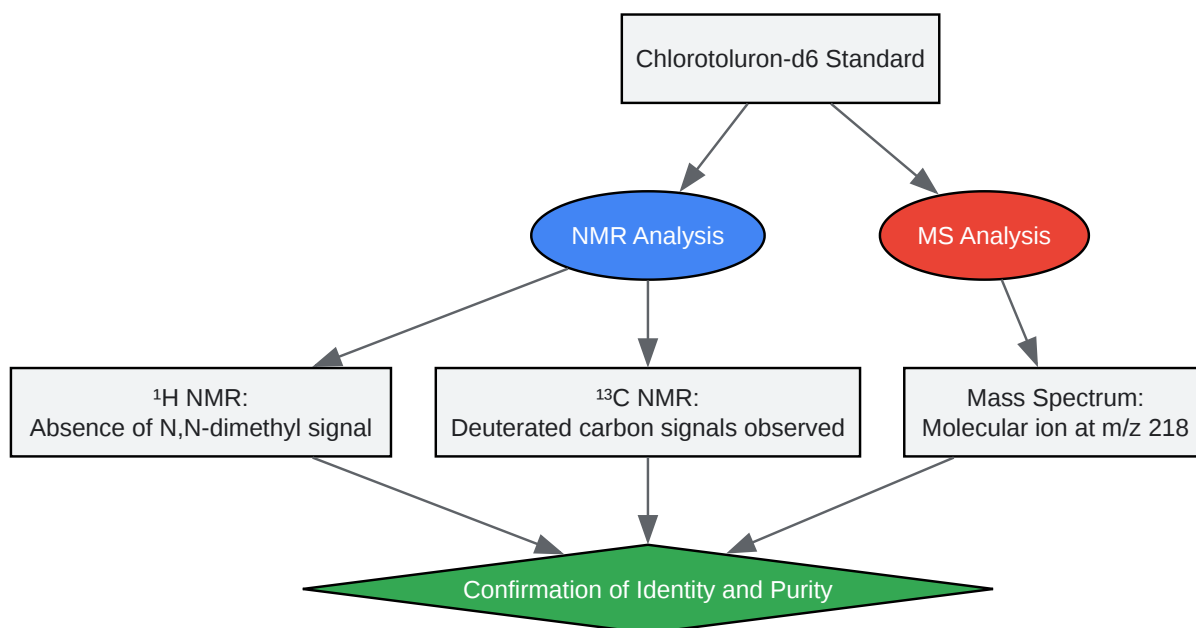
Analytical Workflow and Data Analysis

The following diagrams illustrate the typical workflows for spectroscopic analysis and the logical relationship in identifying a deuterated standard.



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Caption: General workflow for the spectroscopic analysis of a chemical standard.



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Caption: Logical diagram for the identification of **Chlorotoluron-d6** using NMR and MS.

Conclusion

The spectroscopic data for **Chlorotoluron-d6**, particularly from NMR and MS, are critical for its validation as an internal standard in quantitative analytical methods. While specific spectra are proprietary to the manufacturer and provided in the Certificate of Analysis, this guide provides the foundational knowledge and general protocols for researchers to effectively utilize this important analytical standard. The comparison with the non-deuterated Chlorotoluron data serves as a valuable reference for data interpretation.

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References

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